Lithium perchlorate trihydrate

概述

描述

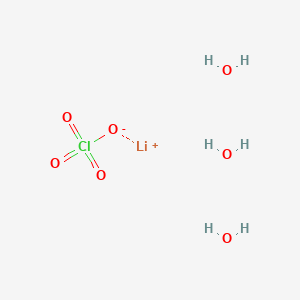

Lithium perchlorate trihydrate is an inorganic compound with the chemical formula LiClO₄·3H₂O. This white or colorless crystalline salt is known for its high solubility in many solvents and its stability at ambient conditions. It is noteworthy for its use in various scientific and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Lithium perchlorate trihydrate can be synthesized by reacting lithium chloride with perchloric acid. The reaction typically involves dissolving lithium chloride in water and then adding perchloric acid to the solution. The mixture is then allowed to crystallize, forming this compound. The compound can also be obtained by a two-step thermal decomposition process of anhydrous lithium perchlorate, where water molecules are released at specific temperatures to yield the trihydrate form .

Industrial Production Methods

In industrial settings, this compound is produced through similar methods, often involving large-scale reactions and crystallization processes. The compound is recrystallized in deionized water and heated to ensure complete dehydration and purity .

化学反应分析

Types of Reactions

Lithium perchlorate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizer and can decompose to release oxygen at high temperatures .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, acids, and bases. The compound is often used in Diels-Alder reactions, Baylis-Hillman reactions, and as a catalyst in coupling reactions involving alpha, beta-unsaturated carbonyl compounds with aldehydes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in decomposition reactions, lithium chloride and oxygen are produced .

科学研究应用

Electrochemical Applications

Lithium-ion Batteries

Lithium perchlorate trihydrate is widely used as an electrolyte in lithium-ion batteries, particularly in lithium-sulfur (Li-S) batteries. Its high ionic conductivity and solubility enhance battery performance by facilitating efficient ion transport. Compared to other salts like lithium hexafluorophosphate, lithium perchlorate offers superior electrical impedance and anodic stability, although its strong oxidizing nature can pose safety risks at high temperatures .

Table 1: Comparison of Electrolyte Salts in Lithium-ion Batteries

| Property | Lithium Perchlorate | Lithium Hexafluorophosphate | Lithium Tetrafluoroborate |

|---|---|---|---|

| Ionic Conductivity | High | Moderate | Moderate |

| Anodic Stability | High | Moderate | Low |

| Safety Concerns | High (oxidizer) | Moderate | Low |

Chemical Research

Chemical Reactions

In chemical research, this compound serves as a chaotropic agent, which can denature proteins in biochemical applications. It is also utilized in organic synthesis as a Lewis acid catalyst in reactions such as the Diels-Alder reaction and the Baylis-Hillman reaction, promoting the formation of complex organic structures .

Case Study: Protein Denaturation

A study demonstrated that concentrated solutions of lithium perchlorate effectively denatured proteins, making it a useful tool in biochemistry for analyzing protein structure and function .

Analytical Chemistry

Standard Solutions

this compound is employed to prepare standard solutions for various analytical techniques due to its high solubility in water and organic solvents. It is particularly useful in spectroscopic methods where precise concentrations are critical for accurate measurements .

Specialty Applications

Coolant Systems

The compound is also used in specialized cooling applications where low-temperature environments are required. Its ability to absorb heat makes it suitable for use in certain thermal management systems .

Resin Modifiers

In polymer chemistry, this compound acts as a modifier for urethane systems, enhancing the mechanical properties and durability of the resulting materials .

作用机制

The mechanism by which lithium perchlorate trihydrate exerts its effects is primarily through its strong oxidizing properties. When heated, it decomposes to release oxygen, which can then participate in various chemical reactions. In the context of its use as an electrolyte, the lithium ions facilitate the conduction of electric current in lithium-ion batteries, enhancing their performance .

相似化合物的比较

Similar Compounds

Lithium chloride (LiCl): Another lithium salt, but with different properties and applications.

Lithium hypochlorite (LiOCl): Used as a disinfectant and bleaching agent.

Lithium chlorate (LiClO₃): Also an oxidizer but less stable compared to lithium perchlorate.

Uniqueness

Lithium perchlorate trihydrate is unique due to its high solubility, stability, and strong oxidizing properties. It has the highest oxygen-to-weight and oxygen-to-volume ratio among practical perchlorate salts, making it particularly valuable in applications requiring efficient oxygen release .

生物活性

Lithium perchlorate trihydrate (LiClO4·3H2O) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant research findings.

This compound is a white crystalline solid that is highly soluble in water. It is primarily used in applications such as:

- Oxygen Generation : Acts as an oxygen source in chemical oxygen generators, liberating oxygen at elevated temperatures .

- Electrolyte in Batteries : Utilized in lithium-ion batteries due to its excellent ionic conductivity .

- Chemical Reactions : Serves as a catalyst in organic reactions, such as the Diels-Alder reaction and the Baylis-Hillman reaction .

The biological activity of lithium perchlorate is largely attributed to the perchlorate ion (ClO4^-), which has significant effects on thyroid function. The primary mechanism involves the inhibition of the sodium/iodide symporter (NIS), which is crucial for iodide uptake in the thyroid gland. This inhibition can lead to decreased levels of thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3), which are vital for metabolic regulation and development .

Effects on Thyroid Function

- Thyroid Hormone Disruption : By blocking iodide transport into thyroid cells, lithium perchlorate can cause hypothyroidism, leading to various systemic effects due to insufficient T3 and T4 levels. These hormones are essential for normal growth and metabolism .

- Potential Organ System Impacts : The disruption of thyroid hormone availability can adversely affect multiple organ systems, including:

Case Studies

Several studies have investigated the biological effects of lithium perchlorate:

- A study highlighted the competitive inhibition of iodide uptake by lithium perchlorate, demonstrating significant reductions in serum T3 and T4 levels in animal models exposed to varying concentrations of the compound .

- Another research project examined the synergistic effects of lithium perchlorate when combined with sodium hydroxide in electrochemical treatments, showing enhanced catalytic activity for oxidation processes .

Toxicological Profile

While lithium perchlorate has been associated with endocrine disruption, it has not been classified as a carcinogen by the International Agency for Research on Cancer (IARC). Its toxicity profile indicates that it is rapidly eliminated from the body without significant metabolic alterations .

Summary Table of Biological Effects

| Biological Effect | Description |

|---|---|

| Thyroid Hormone Disruption | Inhibition of iodide uptake leading to decreased T3 and T4 levels |

| Neurological Impacts | Potential developmental issues in the nervous system |

| Cardiovascular Changes | Alterations in heart function due to hormonal imbalance |

| Reproductive Health | Possible effects on fertility and reproductive system functionality |

| Metabolic Regulation | Disruption in normal metabolic processes across various tissues |

属性

IUPAC Name |

lithium;perchlorate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYRNYHJJDXHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH6LiO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7791-03-9 (Parent) | |

| Record name | Lithium perchlorate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30158785 | |

| Record name | Perchloric acid, lithium salt, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-78-6 | |

| Record name | Lithium perchlorate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lithium salt, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium perchlorate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERCHLORATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYK745743V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。